molecular formula C17H23N3O2S2 B11167847 2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11167847
M. Wt: 365.5 g/mol
InChI Key: TWEUSHLNTLKYIQ-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with a molecular formula of C12H13N3O2S2 This compound is characterized by the presence of a benzamide core, a thiadiazole ring, and a methoxyethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxyethyl mercaptan with a suitable benzoyl chloride derivative to form the intermediate compound. This intermediate is then reacted with 5-(2-methylbutan-2-yl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The thiadiazole ring is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide exhibits unique properties due to the presence of the 2-methylbutan-2-yl group. This structural feature enhances its lipophilicity and bioavailability, making it more effective in certain biological applications. Additionally, the combination of the benzamide core and thiadiazole ring contributes to its diverse biological activities and potential therapeutic benefits .

Properties

Molecular Formula

C17H23N3O2S2

Molecular Weight

365.5 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H23N3O2S2/c1-5-17(2,3)15-19-20-16(24-15)18-14(21)12-8-6-7-9-13(12)23-11-10-22-4/h6-9H,5,10-11H2,1-4H3,(H,18,20,21)

InChI Key

TWEUSHLNTLKYIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2SCCOC

Origin of Product

United States

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